2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid
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Overview
Description
2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of a mesityl group, a prop-2-yn-1-ylamino group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid involves several steps. One common synthetic route includes the reaction of mesityl bromide with propargylamine to form the intermediate compound, which is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various biochemical processes, including oxidative stress and cell signaling.
Comparison with Similar Compounds
2-Mesityl-2-(prop-2-yn-1-ylamino)acetic acid can be compared with similar compounds such as:
2-(prop-2-yn-1-yloxy)acetic acid: This compound has a similar alkyne group but differs in the presence of an ether linkage instead of an amino group.
2-[(carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride: This compound has an additional carboxymethyl group, making it more hydrophilic and potentially altering its reactivity and biological activity.
2-(prop-2-yn-1-ylamino)acetic acid hydrochloric salt: This compound is the hydrochloric salt form, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C14H17NO2/c1-5-6-15-13(14(16)17)12-10(3)7-9(2)8-11(12)4/h1,7-8,13,15H,6H2,2-4H3,(H,16,17) |
InChI Key |
IJQUDRXSRWPJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NCC#C)C |
Origin of Product |
United States |
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